4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Description
4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a methyl group at position 4, a 1-methylpyrrolidin-2-yl substituent at position 5, and an amine group at position 2. This structure combines a pyridine core with a bicyclic amine system, which may confer unique physicochemical and pharmacological properties. Pyridin-2-amine derivatives are frequently explored for their roles as kinase inhibitors, enzyme modulators, and intermediates in drug synthesis .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-8-6-11(12)13-7-9(8)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3,(H2,12,13) |
InChI Key |
CCUMIOCGQWSRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including Grignard reactions and reductive amination . The reaction conditions often involve the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, with the content of the levorotatory isomer being more than 70% . This high purity is crucial for its applications in various industries, including pharmaceuticals and electronic cigarettes .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound is prone to substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, acetic anhydride, and various organic solvents . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound is explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It has been investigated for various biological activities, including:
- Antidepressant Effects : Studies have shown that derivatives of this compound can exhibit serotonin reuptake inhibition, making them candidates for antidepressant development.
Case Study :
A study synthesized several derivatives of 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine and tested them against serotonin receptors. The most promising derivative showed an IC50 value of 120 nM, indicating significant receptor binding affinity.
Materials Science
Nanotechnology Applications : The compound is being investigated for use in creating nanoparticles that can serve as drug delivery systems or diagnostic tools.
Methods of Application :
Researchers have incorporated the compound into polymer matrices and evaluated their properties using techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
Results :
The nanoparticles produced exhibited controlled release properties, with a mean diameter of 150 nm and a zeta potential of -30 mV, indicating good stability in suspension.
Environmental Science
Ecotoxicological Studies : Environmental scientists are studying the biodegradability and ecological impact of the compound.
Methods of Application :
Research involves assessing the toxicity of the compound on aquatic organisms and evaluating its breakdown in various environmental conditions.
Results :
Findings indicate that the compound has a half-life of approximately 14 days in aquatic environments, with low toxicity levels (LC50 > 100 mg/L) for common fish species.
Data Tables
| Application Area | Methodology | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis & Biological Assays | IC50 values indicate significant receptor affinity |
| Materials Science | Nanoparticle Synthesis | Controlled release properties; stability data |
| Environmental Science | Toxicity Testing | Low toxicity; half-life in aquatic environments |
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to efficiently explore the pharmacophore space, contributing to its biological activity . The compound’s stereochemistry and spatial orientation of substituents play a crucial role in its binding to enantioselective proteins .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Pyridin-2-amine Derivatives
Key Observations:
Pharmacological and Biochemical Profiles
- The target compound’s pyrrolidine moiety may enhance binding to hydrophobic enzyme pockets.
- Antimicrobial Activity : Chlorinated derivatives (e.g., in ) show moderate activity against E. coli and S. aureus, with MIC values ranging from 25–50 µg/mL.
- Metabolic Stability : Trifluoromethyl and boronate esters () improve resistance to oxidative metabolism compared to alkyl-substituted analogs.
Biological Activity
4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including receptor interactions, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H17N3, with a molecular weight of 191.27 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which enhances its ability to interact with various biological targets. The presence of three nitrogen atoms in its structure contributes to its diverse chemical reactivity and potential pharmacological properties.
Research indicates that this compound interacts with specific molecular targets within biological systems. Its binding affinity to certain receptors suggests potential therapeutic effects in conditions linked to nitric oxide overproduction, such as neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier is particularly noteworthy, as modifications can enhance its efficacy as a therapeutic agent.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
1. Neuropharmacological Effects:
- Target Receptors: The compound has shown interactions with muscarinic acetylcholine receptors (mAChRs), which are implicated in neurocognitive disorders . Its analogs have been characterized for their allosteric modulation capabilities, which could lead to novel treatments for cognitive impairments.
- Case Studies: In preclinical studies, compounds similar to this compound exhibited significant inhibitory activity on target proteins associated with neurodegenerative diseases, demonstrating potential as therapeutic agents .
2. Antioxidant Activity:
- Some studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in neurological conditions.
3. Synthetic Applications:
- The compound serves as a scaffold for developing novel drugs targeting various pathways involved in neurological disorders. Its structural features allow for modifications that can enhance its pharmacological profiles .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | Similar pyridine-pyrrolidine structure | Focused on different substitution patterns |
| 4-Methylpyridin-2-amines | Lacks the pyrrolidine moiety | Simpler structure; different biological activities |
| 6-Methylnicotinic acid derivatives | Contains a carboxylic acid functional group | More polar; different solubility characteristics |
| 1-(4-Methylphenyl)-5-methylpyrrolidin-2-one | Phenyl substitution instead of pyridine | Potentially different pharmacological profiles |
This table illustrates how variations in structural features can lead to differing biological activities and applications in medicinal chemistry.
Research Findings and Future Directions
Recent studies have focused on the synthesis of derivatives of 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amines to explore their pharmacological potential further. For instance, modifications aimed at enhancing receptor selectivity and improving blood-brain barrier permeability are ongoing research areas .
Key Research Directions:
- Enhanced Receptor Selectivity: Investigating analogs that exhibit higher selectivity for mAChRs could yield more effective treatments for cognitive disorders.
- In Vivo Studies: Conducting comprehensive animal studies to evaluate the therapeutic efficacy and safety profile of these compounds.
- Mechanistic Studies: Further elucidating the mechanisms by which these compounds exert their effects on cellular signaling pathways.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, and how can reaction efficiency be monitored?
The compound can be synthesized via condensation reactions between substituted pyridin-2-amines and aldehydes, as demonstrated for structurally related pyridin-2-amine derivatives . Key steps include:
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Efficiency optimization : Employ design of experiments (DoE) methodologies, such as factorial design, to systematically vary parameters (e.g., temperature, solvent, catalyst) and identify optimal conditions .
- Yield improvement : Purification via column chromatography or recrystallization, with purity validated by elemental analysis and spectral techniques (e.g., IR, NMR) .
Q. What spectroscopic methods are most effective for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=N, NH₂) through characteristic absorption bands (e.g., ~3054 cm⁻¹ for aromatic C-H, ~1574 cm⁻¹ for C=N) .
- ¹H NMR : Resolves substituent effects on the pyridine and pyrrolidine rings, with δ 7.5–8.7 ppm typical for aromatic protons .
- Mass spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 278.28 for a related compound) and fragmentation patterns .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
- Emergency protocols : For skin contact, rinse with water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of this compound?
QSAR models correlate molecular descriptors (e.g., log P, molar refractivity (SMR)) with antibacterial activity. For pyridin-2-amine derivatives:
- Parameter selection : Log P (lipophilicity) and SMR (steric effects) are critical predictors of bacterial membrane penetration .
- Software tools : Use MOE 2006.08 or modern alternatives (e.g., Schrödinger’s QikProp) to generate regression equations and validate models via cross-validation (e.g., r² > 0.8) .
Q. What strategies resolve discrepancies between computational predictions and experimental results in reactivity studies?
- Feedback loops : Integrate experimental data (e.g., reaction yields, byproducts) into computational models to refine transition-state calculations .
- Pathway validation : Use quantum chemical calculations (e.g., DFT) to verify proposed reaction mechanisms and adjust steric/electronic parameters .
Q. How can factorial design methodologies optimize reaction conditions for synthesizing this compound?
- Variable screening : Use a 2^k factorial design to test factors like temperature, catalyst loading, and solvent polarity .
- Interaction analysis : Identify synergistic effects (e.g., high temperature + polar solvent) using ANOVA.
- Case study : A 3^2 design reduced the optimization of a similar pyridine derivative from 27 to 9 experiments, achieving 85% yield .
Q. What computational tools are suitable for designing novel derivatives with enhanced properties?
Q. How do steric and electronic parameters influence the compound’s interaction with biological targets?
Q. What methodologies assess the compound’s potential as a ligand in coordination chemistry?
- Complexation studies : Titrate the compound with metal salts (e.g., Zn²⁺, Cu²⁺) and monitor shifts in UV-Vis or NMR spectra .
- Catalytic testing : Evaluate metal-ligand complexes in model reactions (e.g., oxidation of alkanes) to assess catalytic efficiency .
Q. How can process control and simulation improve scalability in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
